![molecular formula C15H28BNO2 B11775585 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B11775585.png)
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tert-butyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of a suitable pyridine derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of tert-butyl-4-hydroxypiperidine-1-carboxylate with boron-containing reagents. The synthesis typically yields intermediates that are further modified to enhance their biological activity. For instance, the synthesis of related compounds has been documented to yield significant products with a total yield of approximately 49.9% in a three-step reaction sequence .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities. One notable application is as an intermediate in the synthesis of crizotinib, a drug used for treating non-small cell lung cancer. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets effectively .
Antimicrobial Properties
Studies have shown that compounds containing the tetrahydropyridine structure can possess antimicrobial properties. For example, related thiazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory effects against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli, suggesting that modifications to the tetrahydropyridine scaffold could yield similar antimicrobial agents .
Agrochemical Applications
The herbicidal potential of compounds similar to 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has been explored in agricultural research. These compounds are being investigated for their effectiveness against broadleaf weeds while being selective towards crops like wheat and corn. The optimized structures have shown promising results in greenhouse trials .
Case Study 1: Synthesis of Crizotinib Analogues
A study focused on synthesizing tert-butyl derivatives that could serve as intermediates for crizotinib analogues demonstrated the versatility of the dioxaborolane group in enhancing pharmacological properties. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures .
Case Study 2: Antimicrobial Screening
In a comparative study of thiazolo[4,5-b]pyridines and their derivatives containing tetrahydropyridine structures, researchers found that certain modifications significantly increased antimicrobial efficacy against pathogenic bacteria. This suggests that similar strategies could be applied to derivatives of this compound to enhance their biological activity .
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: This compound is unique due to its combination of a tert-butyl group and a dioxaborolane moiety.
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Similar structure but lacks the tetrahydropyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but lacks the tert-butyl group.
Uniqueness
The uniqueness of this compound lies in its structural combination, which imparts distinct reactivity and stability. The presence of both the tert-butyl group and the dioxaborolane moiety allows for versatile applications in various fields of research and industry.
Biological Activity
1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H30BNO4
- Molecular Weight : 319.21 g/mol
The compound is primarily studied for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including inflammation and neurodegeneration. Inhibition of GSK-3β has been linked to the reduction of neuroinflammatory responses and modulation of tau phosphorylation in neurodegenerative diseases such as Alzheimer's disease .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound effectively reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of neuroinflammation. The inhibition of GSK-3β leads to a significant decrease in these inflammatory markers .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Notably:
Cell Line | IC50 (μM) |
---|---|
HT-22 | >100 |
BV-2 | 89.3 |
These results suggest that the compound exhibits low cytotoxicity at concentrations effective for GSK-3β inhibition .
Neuroprotective Effects
In animal models of Alzheimer's disease (e.g., APP/PS1 transgenic mice), administration of GSK-3β inhibitors has shown promise in restoring cognitive deficits and reducing amyloid-beta plaque formation. The compound's ability to modulate tau phosphorylation further supports its potential therapeutic role .
Case Studies
- GSK-3β Inhibition : A study highlighted the use of structurally similar compounds that showed significant inhibition of GSK-3β activity in vitro and led to improved outcomes in neurodegenerative disease models .
- Neuroinflammation Model : In a model using lipopolysaccharide (LPS) to induce neuroinflammation, treatment with the compound resulted in reduced levels of inflammatory cytokines and improved neuronal survival rates .
Properties
Molecular Formula |
C15H28BNO2 |
---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H28BNO2/c1-13(2,3)17-10-8-12(9-11-17)16-18-14(4,5)15(6,7)19-16/h8H,9-11H2,1-7H3 |
InChI Key |
ZUJZVBGVJDHVQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)(C)C |
Origin of Product |
United States |
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